molecular formula C13H15NO4S B12506386 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid

2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid

Cat. No.: B12506386
M. Wt: 281.33 g/mol
InChI Key: QHXPWGXGEBJOCG-UHFFFAOYSA-N
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Description

2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid is a novel substituted N-acetyl-L-cysteine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid typically involves the reaction of benzotriazole with 4-methylbenzoyl chloride in tetrahydrofuran. The resulting slurry is filtered, and the solid is rinsed with tetrahydrofuran . This method ensures a high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate oxidative stress and inflammation, which are critical factors in various diseases. The compound may also influence neurotransmitter systems, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid stands out due to its unique combination of the acetamido and benzoylsulfanyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

2-acetamido-3-(4-methylbenzoyl)sulfanylpropanoic acid

InChI

InChI=1S/C13H15NO4S/c1-8-3-5-10(6-4-8)13(18)19-7-11(12(16)17)14-9(2)15/h3-6,11H,7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

QHXPWGXGEBJOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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